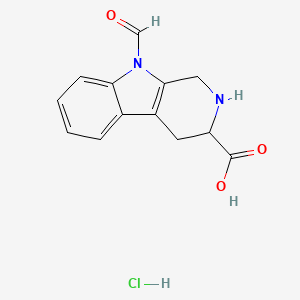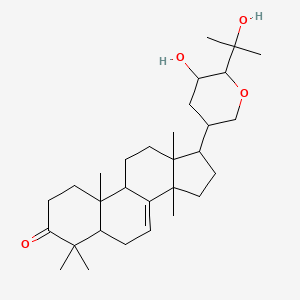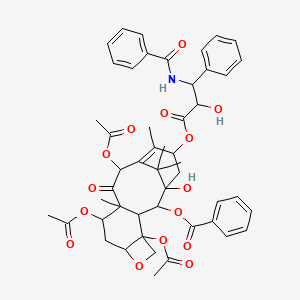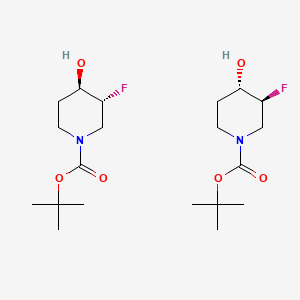
5-Hydroxy tryptophol beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy tryptophol beta-D-glucuronide is a biochemical compound that is a derivative of 5-Hydroxy tryptophol. It is formed by the conjugation of 5-Hydroxy tryptophol with glucuronic acid. This compound is often used in biochemical and pharmacological research due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy tryptophol beta-D-glucuronide typically involves the glucuronidation of 5-Hydroxy tryptophol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Additionally, chemical synthesis methods can be optimized for large-scale production by adjusting reaction parameters such as temperature, pH, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy tryptophol beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-Hydroxy tryptophol beta-D-glucuronide has several applications in scientific research:
Chemistry: Used as a model compound for studying glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Hydroxy tryptophol beta-D-glucuronide involves its interaction with specific enzymes and receptors in the body. It is primarily metabolized by glucuronidation, a process that enhances its solubility and facilitates its excretion. The compound may also interact with neurotransmitter receptors and influence signaling pathways, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy tryptophol: The parent compound, which lacks the glucuronic acid moiety.
5-Hydroxy indole acetic acid: Another metabolite of serotonin with different metabolic and pharmacological properties.
5-Methoxy tryptophol: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
5-Hydroxy tryptophol beta-D-glucuronide is unique due to its glucuronic acid conjugation, which enhances its solubility and stability. This modification also influences its metabolic pathways and excretion, making it a valuable compound for studying glucuronidation and its effects on pharmacokinetics and pharmacodynamics.
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHLWRXDOXSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
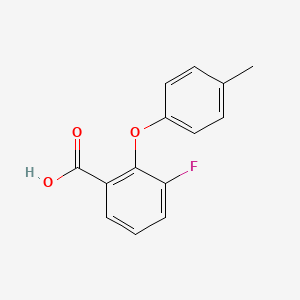
![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
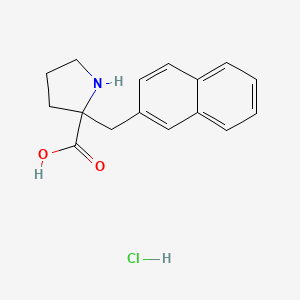
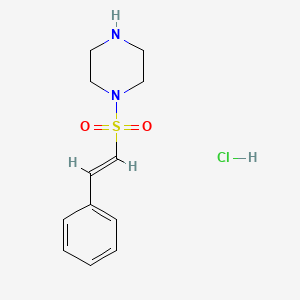

![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)


![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)

